6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, highlights the importance of specific functional groups for activity, suggesting similar considerations could be applied to the synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. These synthesis processes often involve reactions that highlight the importance of the phenyl group and carboxylic acid functionality in conferring antiallergic activity, which might also be reflected in the synthesis and activity of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Juby et al., 1979).
Molecular Structure Analysis
The molecular structure of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insight into the arrangement and conformation of molecules within this chemical family. Such analyses reveal the importance of specific substituents and their arrangements for the stability and reactivity of the molecule, which is crucial for understanding the molecular structure of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Sambyal et al., 2011).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of similar compounds, such as the synthesis and characterization of 2,6-Dimethyl-3-Acetyl-5-Carbomethoxy-4-Phenyl-1,4-Dihydropyridine, shed light on the reactivity and potential chemical transformations of the dihydropyridine ring, which are relevant for understanding the chemical behavior of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Trivedi et al., 2009).
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as solubility, melting point, and crystalline structure, are essential for their practical application and formulation. The crystal structure and molecular modeling studies provide a foundation for understanding these properties in detail, which is crucial for the application and handling of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (De-hong Wu & Ling-Xia Hu, 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental aspects that influence the utility of a compound in chemical syntheses and pharmaceutical formulations. Studies on compounds such as 1,4-Dihydro-4-oxopyridinecarboxylic acids as antibacterial agents provide insights into these aspects, which are vital for comprehending the chemical properties of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Matsumoto et al., 1984).
Scientific Research Applications
Synthesis of Enolic Compounds : It is useful in synthesizing various enolic compounds like 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide (Wiedemann & Grohmann, 2009).
Construction of Trisubstituted Piperidines : The compound is used in the construction of trisubstituted piperidines in a regio- and stereodefined way (Moretto & Liebeskind, 2000).
Study of Neurotransmitter Receptors : Its derivatives are used in studying neurotransmitter receptors (Shuvalov et al., 2021).
Synthesis of MgO Nanoparticles : Hexaaquamagnesium(II) bis(6-oxo-1,6-dihydropyridine-3-carboxylate) is a tool for synthesizing MgO nanoparticles with applications in catalytic, biological, and electrochemical sensor activities (Balakrishnan et al., 2023).
DNA-Gyrase Inhibitors and Trypanocidal Agents : Derivatives of this compound are DNA-gyrase inhibitors and can be trypanocidal at 10 microM (Loiseau, 1995).
Treatment of Children's Bronchial Pneumonia : It has shown excellent biological activity with potential applications in the nursing and treatment of children's bronchial pneumonia (Ding & Zhong, 2022).
Antihypertensive Agents and Coronary Vessel Dilators : It is a representative compound in the class of 1,4-dihydropyridines, which are used as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).
Antibacterial and Antifungal Activity : Novel 6-oxo-pyridine-3-carboxamide derivatives display broad-spectrum antibacterial and antifungal activity (El-Sehrawi et al., 2015).
Diversity-Oriented Synthesis : It is used in the diversity-oriented synthesis of various compounds (Baškovč et al., 2012).
Antiallergic Activity : Certain derivatives show potent oral and intravenous antiallergic activity against passive cutaneous anaphylaxis in rats (Juby et al., 1979).
Synthesis of Various Heterocycles : It is utilized in the synthesis of various pyrimidines, thiazolopyrimidines, and indeno[1,2-d]pyrimidines (Kappe & Roschger, 1989).
Safety And Hazards
properties
IUPAC Name |
6-oxo-1-phenylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETUTZMMIOWORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475285 | |
Record name | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
77837-08-2 | |
Record name | 5-Carboxy-pirfenidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077837082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CARBOXY-PIRFENIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260RWO9IY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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